molecular formula C10H12O2 B1583808 4-Ethylphenyl acetate CAS No. 3245-23-6

4-Ethylphenyl acetate

Cat. No.: B1583808
CAS No.: 3245-23-6
M. Wt: 164.2 g/mol
InChI Key: ANMYMLIUCWWISO-UHFFFAOYSA-N
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Description

4-Ethylphenyl acetate is an organic compound with the molecular formula C10H12O2This compound is characterized by its pleasant, fruity odor and is commonly used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethylphenyl acetate can be synthesized through the esterification of 4-ethylphenol with acetic anhydride or acetyl chloride in the presence of a catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The use of continuous reactors and efficient separation techniques, such as distillation, ensures high yield and purity of the product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Ethylphenyl acetate has several applications in scientific research:

    Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its use in drug delivery systems due to its ability to form esters with various pharmacologically active compounds.

    Industry: Widely used in the fragrance and flavor industries for its pleasant odor.

Mechanism of Action

The mechanism of action of 4-ethylphenyl acetate primarily involves its interaction with olfactory receptors, which are responsible for detecting odors. The ester group in the compound is hydrolyzed by esterases in biological systems, releasing 4-ethylphenol and acetic acid. These metabolites can then interact with various molecular targets and pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

4-Ethylphenyl acetate can be compared with other similar compounds such as:

These comparisons highlight the unique structural features of this compound that contribute to its distinct properties and applications.

Properties

IUPAC Name

(4-ethylphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-3-9-4-6-10(7-5-9)12-8(2)11/h4-7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMYMLIUCWWISO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40863131
Record name Phenol, 4-ethyl-, 1-acetate
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Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3245-23-6
Record name 4-Ethylphenyl acetate
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Record name 4-Ethylphenyl acetate
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Record name 3245-23-6
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Record name Phenol, 4-ethyl-, 1-acetate
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Record name Phenol, 4-ethyl-, 1-acetate
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Record name p-ethylphenyl acetate
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Record name 4-ETHYLPHENYL ACETATE
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Synthesis routes and methods I

Procedure details

12 kg of 4-acetoxyacetophenone and 450 g of Pd/C catalyst (5% Pd on carbon) are charged in a 5-gal stirred reactor. The 4-acetoxyacetophenone is melted before charging in the reactor. After pressure testing with nitrogen, the reactor is charged with hydrogen at 100 psig and the reactor contents are heated to 60° C. After 8 hours, the heat is turned off to stop the reaction. The product analysis by gas chromatography gives 92.3% 4-acetoxyphenyl methylcarbinol, 1.8% 4-ethylphenyl acetate, 0.3% 4-acetoxyacetophenone, 1.6% ethylbenzene and the balance is due to other components.
Quantity
12 kg
Type
reactant
Reaction Step One
Name
Quantity
450 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
1.6%

Synthesis routes and methods II

Procedure details

To a stirred solution of 4-ethylphenol (3.38 g, 27.67 mmol) in DCM (50 mL) in an ice bath was added TEA (7.2 mL, 55.34 mmol), followed by the dropwise addition of acetyl chloride (2.2 mL, 30.44 mmol). The mixture was stirred at room temperature for 30 min. The reaction mixture was quenched with water (40 mL) and extracted with DCM (3×50 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure and purified by silica gel chromatography to obtain the title compound.
Quantity
3.38 g
Type
reactant
Reaction Step One
[Compound]
Name
TEA
Quantity
7.2 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 4-Ethylphenyl acetate in roasted cocoa beans?

A1: this compound is one of the volatile flavor compounds identified in roasted cocoa beans. [] While not explicitly discussed as a major contributor to the overall flavor profile in the study, its presence alongside other compounds like pyrazines and aldehydes contributes to the complex aroma and taste of roasted cocoa beans and subsequently, dark chocolate.

Q2: How does the roasting process influence the formation of this compound?

A2: While the study doesn't directly investigate the formation mechanism of this compound, it highlights that roasting temperature and duration significantly influence the volatile profile of cocoa beans. [] Different temperatures and durations result in varying concentrations of volatile compounds, including esters like this compound. Further research is needed to understand the specific pathways of its formation during roasting.

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